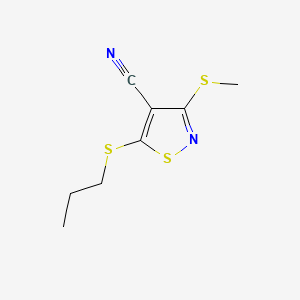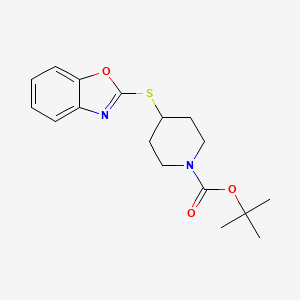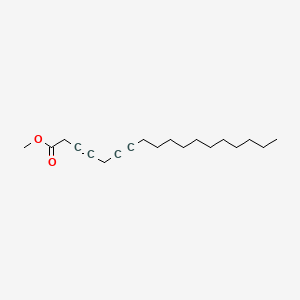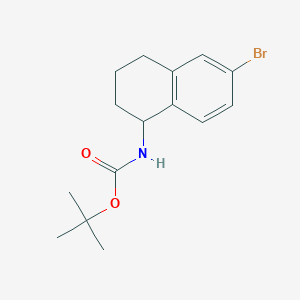![molecular formula C7H7NO2 B13973727 2H,4H-[1,3]Dioxino[4,5-c]pyridine CAS No. 254-30-8](/img/structure/B13973727.png)
2H,4H-[1,3]Dioxino[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Dioxino[4,5-c]pyridine is a heterocyclic compound characterized by a fused dioxin and pyridine ring system This compound is notable for its unique structure, which imparts distinct chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dioxino[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with dioxin precursors in the presence of catalysts. For instance, the regioselective oxidation of 6-hydroxymethylpyridoxine derivatives can be achieved using manganese dioxide, leading to the formation of 4H-1,3-Dioxino[4,5-c]pyridine .
Industrial Production Methods
Industrial production of 4H-1,3-Dioxino[4,5-c]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through column chromatography and crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3-Dioxino[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbaldehydes and lactones.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: Substitution reactions, particularly halogenation, can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of 4H-1,3-Dioxino[4,5-c]pyridine, such as carbaldehydes, lactones, and halogenated compounds .
Applications De Recherche Scientifique
4H-1,3-Dioxino[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4H-1,3-Dioxino[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to exhibit antibacterial activity by disrupting bacterial cell walls and membranes . The positively charged nitrogen in the pyridine ring interacts with anionic phospholipids in the bacterial membrane, leading to cell lysis.
Comparaison Avec Des Composés Similaires
4H-1,3-Dioxino[4,5-c]pyridine can be compared with other similar compounds such as:
Pyridoxine: A vitamin B6 derivative with similar structural features but different biological activities.
Pyridoxal: Another vitamin B6 isoform with distinct chemical properties and applications.
Quaternary Ammonium Compounds: These compounds share some antibacterial properties with 4H-1,3-Dioxino[4,5-c]pyridine but differ in their chemical structure and specific mechanisms of action.
The uniqueness of 4H-1,3-Dioxino[4,5-c]pyridine lies in its fused ring system, which imparts distinct reactivity and potential for diverse applications in various fields of research.
Propriétés
Numéro CAS |
254-30-8 |
|---|---|
Formule moléculaire |
C7H7NO2 |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
4H-[1,3]dioxino[4,5-c]pyridine |
InChI |
InChI=1S/C7H7NO2/c1-2-8-3-7-6(1)4-9-5-10-7/h1-3H,4-5H2 |
Clé InChI |
ZFPROGNEVOILNM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=NC=C2)OCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



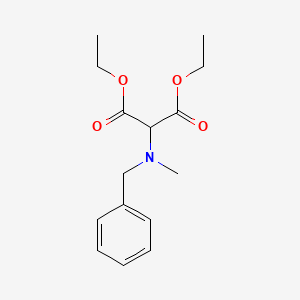
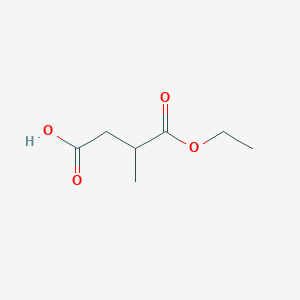


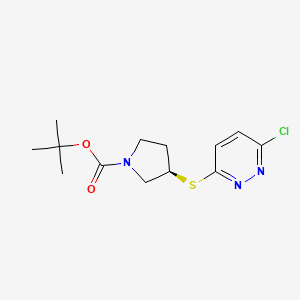
![Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)
